molecular formula C10H13N3O2S B3868486 2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione

2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione

Cat. No.: B3868486
M. Wt: 239.30 g/mol
InChI Key: ZDXRXNBOUIDUDC-UHFFFAOYSA-N
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Description

2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound that contains both thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione can be achieved through multi-component reactions. One common method involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous solvents and maximizes atom economy.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and microwave-assisted synthesis could be scaled up for industrial applications, ensuring efficient and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of bacterial DNA gyrase or other enzymes, disrupting essential biological processes in microorganisms . In cancer cells, the compound could interfere with cell division or induce apoptosis through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific pentyl substitution, which may enhance its lipophilicity and biological activity compared to other similar compounds. This structural feature could potentially improve its efficacy in various applications.

Properties

IUPAC Name

2-pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-2-3-4-5-8-12-13-9(15)6-7(14)11-10(13)16-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXRXNBOUIDUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN2C(=O)CC(=O)N=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809136
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Reactant of Route 2
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Reactant of Route 3
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Reactant of Route 4
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Reactant of Route 5
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione
Reactant of Route 6
2-Pentyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione

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